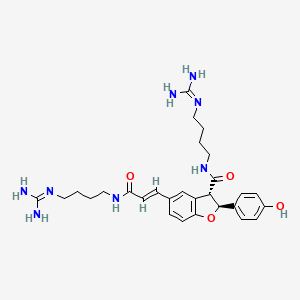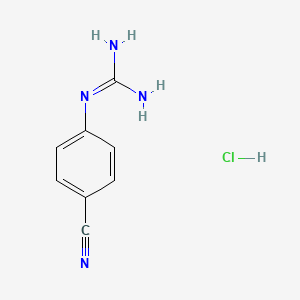amine CAS No. 1019530-46-1](/img/structure/B1419966.png)
[(2,4-Difluorophenyl)methyl](1-methoxypropan-2-yl)amine
Overview
Description
“(2,4-Difluorophenyl)methylamine” is a chemical compound with the IUPAC name 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine hydrochloride . It has a molecular weight of 251.7 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15F2NO.ClH/c1-14-10(7-15-2)5-8-3-4-9(12)6-11(8)13;/h3-4,6,10,14H,5,7H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the locations of the methoxy and methylamine groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Scientific Research Applications
Photopolymerization Studies : Guillaneuf et al. (2010) explored the use of a similar compound in photopolymerization. They developed a new alkoxyamine bearing a chromophore group for efficient photopolymerization under UV irradiation, useful in material sciences and coatings (Guillaneuf et al., 2010).
Methyl-Transferring Reagent Research : Dolenský et al. (2016) investigated methyl fluoroalkanoates, which are structurally related to the compound . They observed an unexpected methyl transfer from the ester to the amine, indicating potential applications in organic synthesis and pharmaceutical chemistry (Dolenský et al., 2016).
Catalytic Amination Studies : Bassili and Baiker (1990) focused on the amination of 1-methoxy-2-propanol by ammonia, examining the use of nickel-on-silica catalysts. This process is important in the production of amines, which are key intermediates in pharmaceuticals (Bassili & Baiker, 1990).
Organic Light-Emitting Devices : Li et al. (2012) synthesized novel compounds including 2,4-difluorophenyl-functionalized triphenylamine for use in organic light-emitting devices. This research is significant in the field of optoelectronics (Li et al., 2012).
Perfluorochemical Synthesis : Ono et al. (1985) studied the electrochemical fluorination of partly fluorinated compounds, which is relevant in synthesizing perfluorochemicals used as blood substitutes (Ono et al., 1985).
Liquid Phase Photo-fluorination : Scherer et al. (1990) described a novel method for synthesizing perfluorochemicals, including ethers and tertiary amines, using liquid-phase photofluorination. This technique has implications in the pharmaceutical industry (Scherer et al., 1990).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives and tested them for antimicrobial activities. Such compounds are crucial in developing new pharmaceuticals (Bektaş et al., 2007).
Flow Synthesis : Yueh et al. (2015) optimized 9-hydroxymethylxanthene derivatives as a photolabile protecting group for amines in flow chemistry, relevant for pharmaceutical manufacturing (Yueh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXHNQGTFKUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)methyl](1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



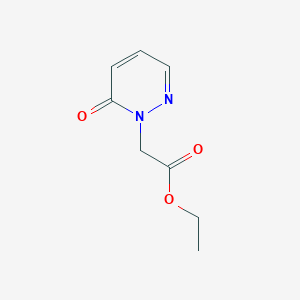
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)
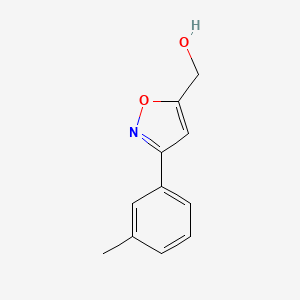
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
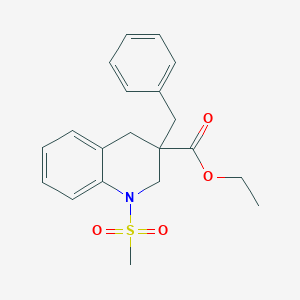
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
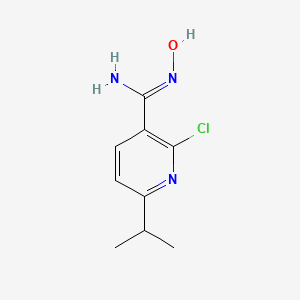
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)

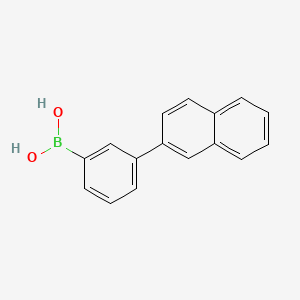
![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
